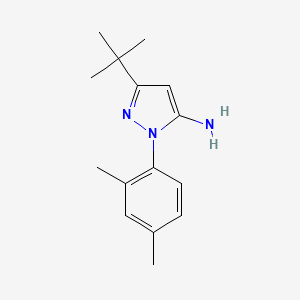

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Description

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine: is an organic compound with a complex structure that includes a pyrazole ring substituted with tert-butyl and 2,4-dimethylphenyl groups

Properties

IUPAC Name |

5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-10-6-7-12(11(2)8-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWVYLVXYFMRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The fundamental step in the synthesis is the construction of the pyrazole ring. The most versatile and widely employed method involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or β-ketonitriles:

Hydrazine Derivative: 2,4-dimethylphenylhydrazine is typically used as the hydrazine source, providing the 2,4-dimethylphenyl substituent on the pyrazole nitrogen.

β-Dicarbonyl or β-Ketonitrile: The reaction with tert-butyl acetoacetate or related compounds introduces the tert-butyl group and facilitates ring closure.

This condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming hydrazones, which cyclize to yield the pyrazole ring with the amino group at the 5-position.

Introduction of the tert-Butyl Group

The tert-butyl substituent can be introduced either by:

Using tert-butyl-substituted β-dicarbonyl precursors (e.g., tert-butyl acetoacetate) in the initial condensation step, or

Alkylation of the pyrazole ring with tert-butyl halides under basic conditions (e.g., potassium carbonate as base), although the former is more common for regioselectivity and yield.

Detailed Preparation Methodology

Stepwise Synthetic Route

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 2,4-dimethylphenylhydrazine with tert-butyl acetoacetate | Acidic medium, reflux, 3–5 hours (optimal ~4 hours) | Forms pyrazole ring with tert-butyl at 3-position and 2,4-dimethylphenyl at 1-position |

| 2 | Isolation of crude pyrazole intermediate | Cooling, filtration | Crude product often purified by recrystallization |

| 3 | Purification by recrystallization | Isopropanol-water (2:1 v/v), reflux 30 min, cool to room temp | Enhances purity and yield by precipitating white solid |

| 4 | Optional substitution or functional group modifications | Alkylation or reduction as needed | Tailored to specific derivatives or further functionalization |

Alternative Synthetic Approaches

β-Ketonitrile Condensation

An alternative route involves β-ketonitriles reacting with hydrazines to form 5-aminopyrazoles. This method is versatile and efficient, avoiding some troublesome intermediates:

One-Pot Reductive Amination

For related pyrazole amines, one-pot condensation/reduction sequences have been reported:

Starting from pyrazolyl amines and aldehydes, in situ formation of imines followed by reduction yields substituted pyrazol-5-amines efficiently without isolating intermediates.

This method is operationally simple and time-saving but may require adaptation for the specific tert-butyl and 2,4-dimethylphenyl substituents.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Reaction Time | 3–5 hours reflux | Optimal at ~4 hours for maximum yield (~70–85%) |

| Solvent | Water or isopropanol-water mixture | Reduces organic solvent use, improves environmental profile |

| Temperature | Reflux (~80–100°C) | Ensures complete reaction and cyclization |

| Reducing Agent | Added during hydrazine preparation | Prevents oxidation, increases yield and purity |

| Purification | Recrystallization from isopropanol-water | Enhances purity to >95% |

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Characteristic singlet for tert-butyl protons at δ ~1.3 ppm; aromatic protons of 2,4-dimethylphenyl appear between δ 6.8–7.5 ppm.

IR Spectroscopy: N-H stretching at 3250–3350 cm⁻¹ confirms amine; C-N stretching at 1250–1350 cm⁻¹ confirms pyrazole ring.

Mass Spectrometry: Molecular ion peak at m/z 243.35 (M+H)+; fragmentation patterns consistent with loss of tert-butyl group.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of 2,4-dimethylphenylhydrazine + tert-butyl acetoacetate | 2,4-dimethylphenylhydrazine, tert-butyl acetoacetate | Acidic reflux condensation | High yield, regioselective, scalable | Requires hydrazine preparation, reflux time |

| β-Ketonitrile + hydrazine condensation | β-Ketonitrile derivatives, hydrazines | Cyclization via hydrazone intermediate | Versatile, suitable for combinatorial synthesis | May require nitrile precursors, less direct |

| One-pot reductive amination | Pyrazolyl amine + aldehyde | Imine formation + reduction | Operationally simple, time-efficient | Needs adaptation for specific substituents |

Research Findings and Industrial Relevance

The water-phase reaction with reducing agents reduces environmental impact and operational complexity, making it industrially attractive.

Continuous flow and automated synthesis systems can optimize yields and purity for large-scale production.

The compound’s unique substitution pattern demands careful control of reaction conditions to avoid regioisomeric impurities.

This comprehensive analysis of preparation methods for 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine integrates diverse research findings and practical considerations, providing a professional and authoritative resource for synthetic chemists and industrial practitioners.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine group.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-{[3-(1-methylethyl)[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl}benzyl)urea: This compound has a similar pyrazole core but with different substituents, leading to different properties and applications.

2,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound, sharing the 2,4-dimethylphenyl group.

Uniqueness

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biological Activity

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21N3

- Molecular Weight : 243.35 g/mol

- CAS Number : 926244-63-5

The compound features a pyrazole ring substituted with a tert-butyl group and a 2,4-dimethylphenyl group, contributing to its unique chemical properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and lead to therapeutic effects.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. For instance:

- A study highlighted that certain pyrazole derivatives effectively inhibit BRAF(V600E), a common mutation in melanoma, showcasing their potential as anticancer agents .

- The compound's structural characteristics may enhance its ability to target cancer cells selectively.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

- It has shown efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Antibacterial Activity

The compound also demonstrates antibacterial properties:

- Certain studies have reported that pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Case Studies

- Antitumor Study :

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Anti-inflammatory | Enzyme inhibition |

| 1-(3-tert-butyl-1-phenyl)-1H-pyrazol-5-amines | Antibacterial | Receptor binding |

| Pyrazole-based COX inhibitors | Anti-inflammatory | COX inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, condensation of tert-butylamine with 2,4-dimethylphenyl-substituted pyrazole intermediates under basic conditions (e.g., triethylamine in ethanol) is a common approach. Optimization of reaction time, temperature (typically 80–120°C), and stoichiometry of reactants is critical to achieving yields >70% .

- Key Variables : Catalytic agents (e.g., POCl₃ for cyclization) and solvent polarity significantly affect regioselectivity and purity. Impurities often arise from incomplete substitution at the pyrazole C3/C5 positions, requiring column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : The tert-butyl group exhibits a singlet at δ ~1.3 ppm (¹H) and ~29–35 ppm (¹³C). Aromatic protons from the 2,4-dimethylphenyl moiety appear as distinct multiplets between δ 6.8–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the amine and pyrazole backbone .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 257.2 (C₁₅H₂₁N₃), with fragmentation patterns indicating loss of the tert-butyl group (m/z 200–210) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for biological assays. Melting point analysis (expected range: 145–150°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. What strategies are employed to resolve tautomeric ambiguity in the pyrazole ring during crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For this compound, the tert-butyl group’s steric bulk stabilizes the 1H-pyrazole tautomer. SHELX software (e.g., SHELXL for refinement) is used to model electron density maps, with hydrogen bonding networks (N-H⋯N) confirming the amine’s position .

- Data Interpretation : Torsional angles between the pyrazole ring and aryl substituents (e.g., dihedral angles <10°) indicate planarity, reducing tautomeric ambiguity .

Q. How do substituents on the aryl group influence the compound’s biological activity, and what computational tools predict binding affinities?

- Methodology :

- Structure-Activity Relationship (SAR) : Substituents like methyl groups at the 2,4-positions enhance lipophilicity (logP ~3.5), improving membrane permeability. Docking studies (AutoDock Vina, Schrödinger Suite) against targets like p38 MAPK (involved in TNF-α signaling) predict binding modes via hydrophobic interactions with the tert-butyl group .

- In Vitro Assays : IC₅₀ values from kinase inhibition assays (e.g., ELISA-based) are compared with computational predictions to validate models .

Q. What experimental and computational approaches are used to analyze potential genotoxicity or metabolic stability?

- Methodology :

- Ames Test : Metabolic activation with S9 liver fractions identifies mutagenic intermediates.

- CYP450 Inhibition : LC-MS/MS quantifies metabolite formation (e.g., hydroxylation at the tert-butyl group).

- DFT Calculations : Gaussian 09 models HOMO/LUMO gaps to predict reactivity with DNA bases or oxidative enzymes .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for similar pyrazole derivatives: How should researchers reconcile these differences?

- Analysis : Yield variations (e.g., 50–85%) often stem from divergent purification methods (e.g., recrystallization vs. flash chromatography) or solvent choices. For instance, ethanol vs. DMF may alter reaction kinetics due to polarity effects .

- Resolution : Controlled reproducibility studies under inert atmospheres (N₂/Ar) and standardized workup protocols are recommended to minimize batch-to-batch variability .

Safety and Handling

Q. What safety protocols are essential when handling intermediates like 2,4-dimethylphenylhydrazine during synthesis?

- Methodology :

- PPE : Gloves, lab coats, and fume hoods are mandatory due to potential carcinogenicity.

- First Aid : Immediate decontamination with water for skin contact and activated charcoal for ingestion, per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.